Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is significant in various chemical and pharmaceutical applications.
Preparation Methods
The synthetic route typically involves the use of reagents such as methoxyphenylboronic acid and palladium catalysts in a Suzuki-Miyaura coupling reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a calcium channel blocker.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels in biological systems. It can modulate the activity of these channels, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and other cellular processes .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine. Compared to these compounds, Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may exhibit unique properties due to its specific functional groups and structural configuration.
Properties
Molecular Formula |
C26H27NO8 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
dimethyl 4-[3-methoxy-4-(4-methoxybenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO8/c1-14-21(25(29)33-5)23(22(15(2)27-14)26(30)34-6)17-9-12-19(20(13-17)32-4)35-24(28)16-7-10-18(31-3)11-8-16/h7-13,23,27H,1-6H3 |
InChI Key |
SVJGDEJCWZVAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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